C7H4N2O3S

Description

BenchChem offers high-quality C7H4N2O3S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C7H4N2O3S including the price, delivery time, and more detailed information at info@benchchem.com.

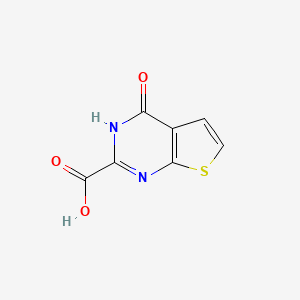

Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O3S |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C7H4N2O3S/c10-5-3-1-2-13-6(3)9-4(8-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10) |

InChI Key |

OKHYDGSCEJWKKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC2=C1C(=O)NC(=N2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Elucidating the Molecular Weight and Exact Mass of C7H4N2O3S

Abstract

In the landscape of chemical analysis and drug development, the precise characterization of a molecule's mass is a foundational requirement. This guide provides a detailed exposition on the calculation and conceptual differences between two critical parameters: molecular weight and exact mass, using the heterocyclic compound with the formula C7H4N2O3S as a practical exemplar. This document is intended for researchers, scientists, and professionals in drug development who rely on accurate mass determination for compound identification, purity assessment, and structural elucidation.

Introduction: The Dichotomy of Molecular Mass

At first glance, the mass of a molecule appears to be a straightforward sum of its parts. However, the existence of isotopes—variants of a chemical element with the same number of protons but different numbers of neutrons—introduces a crucial distinction between two key concepts: Molecular Weight (also known as average molecular mass) and Exact Mass (or monoisotopic mass).

-

Molecular Weight is a pragmatic value used in bulk chemistry. It represents the weighted average mass of all naturally occurring isotopes of the elements within a molecule.[1] This is the value used for stoichiometric calculations in the laboratory, such as preparing a solution of a specific molarity.[2]

-

Exact Mass , in contrast, is a high-precision value essential for techniques like high-resolution mass spectrometry.[3] It is the calculated mass of a molecule composed of the single most abundant stable isotope of each constituent element.[4] This value allows for the unambiguous determination of a molecule's elemental composition from a high-resolution mass spectrum.

Understanding the causality for using one value over the other is paramount. For a chemist synthesizing a compound on the bench, the molecular weight is indispensable for measuring reagents. For an analytical scientist identifying that same compound with a mass spectrometer, the exact mass is the key to unlocking its elemental formula.

Part I: Calculation of Molecular Weight

The calculation of molecular weight is predicated on the standard atomic weights of the elements, which are themselves weighted averages based on the natural abundance of their stable isotopes.[5][6]

Protocol: Molecular Weight Calculation

The procedure involves a systematic summation of the average atomic masses of all atoms present in the molecular formula.[7]

Step 1: Deconstruct the Molecular Formula Identify the constituent elements and the number of atoms of each element in the formula C7H4N2O3S.

-

Carbon (C): 7 atoms

-

Hydrogen (H): 4 atoms

-

Nitrogen (N): 2 atoms

-

Oxygen (O): 3 atoms

-

Sulfur (S): 1 atom

Step 2: Collate Standard Atomic Weights Gather the standard atomic weight for each element from an authoritative source, such as the International Union of Pure and Applied Chemistry (IUPAC).

-

Atomic Weight of C: 12.011 u[8]

-

Atomic Weight of S: 32.06 u (This value can range slightly due to natural variations)[12][13]

Step 3: Calculate the Total Mass for Each Element Multiply the number of atoms of each element by its standard atomic weight.

-

Mass from C: 7 * 12.011 u = 84.077 u

-

Mass from H: 4 * 1.008 u = 4.032 u

-

Mass from N: 2 * 14.007 u = 28.014 u

-

Mass from O: 3 * 15.999 u = 47.997 u

-

Mass from S: 1 * 32.06 u = 32.06 u

Step 4: Sum the Elemental Masses Add the masses from each element to obtain the molecular weight of the compound.

-

Molecular Weight (C7H4N2O3S) = 84.077 + 4.032 + 28.014 + 47.997 + 32.06 = 196.18 u

This value is often expressed in grams per mole ( g/mol ) for macroscopic applications.[2] PubChem lists a computed molecular weight of 196.19 g/mol for compounds with this formula, such as 4-Hydroxy-1,2,3-benzothiadiazole-7-carboxylic acid.[14]

Part II: Calculation of Exact Mass

The calculation of exact mass is a more precise endeavor, focusing exclusively on the most abundant stable isotope for each element.[4][15] This self-validating protocol is the bedrock of high-resolution mass spectrometry, where mass accuracy is typically measured in parts-per-million (ppm).

Protocol: Exact Mass Calculation

Step 1: Identify the Most Abundant Isotopes For each element in C7H4N2O3S, identify its most abundant stable isotope.

Step 2: Collate Isotopic Masses Gather the precise mass of each of these specific isotopes. These are not the weighted averages found on a standard periodic table.

-

Mass of ¹²C: 12.00000000 u (by definition)

-

Mass of ¹⁴N: 14.00307400 u[25]

-

Mass of ¹⁶O: 15.99491462 u[26]

-

Mass of ³²S: 31.97207117 u[27]

Step 3: Calculate the Total Isotopic Mass for Each Element Multiply the number of atoms of each element by the mass of its most abundant isotope.

-

Mass from C: 7 * 12.00000000 u = 84.00000000 u

-

Mass from H: 4 * 1.00782503 u = 4.03130012 u

-

Mass from N: 2 * 14.00307400 u = 28.00614800 u

-

Mass from O: 3 * 15.99491462 u = 47.98474386 u

-

Mass from S: 1 * 31.97207117 u = 31.97207117 u

Step 4: Sum the Isotopic Masses Add these precise masses to determine the exact mass of the molecule.

-

Exact Mass (C7H4N2O3S) = 84.00000000 + 4.03130012 + 28.00614800 + 47.98474386 + 31.97207117 = 195.99426315 u

This value, often expressed in Daltons (Da), is what would be observed as the monoisotopic peak in a high-resolution mass spectrum.[28] Public databases like PubChem confirm the monoisotopic mass for C7H4N2O3S is approximately 195.99426 Da.[29][30]

Data Summary and Workflow Visualization

Data Presentation

The fundamental data used for both calculations are summarized below for direct comparison.

| Element | No. of Atoms | Standard Atomic Weight (u) | Most Abundant Isotope | Isotopic Mass (u) |

| Carbon (C) | 7 | 12.011 | ¹²C | 12.00000000 |

| Hydrogen (H) | 4 | 1.008 | ¹H | 1.00782503 |

| Nitrogen (N) | 2 | 14.007 | ¹⁴N | 14.00307400 |

| Oxygen (O) | 3 | 15.999 | ¹⁶O | 15.99491462 |

| Sulfur (S) | 1 | 32.06 | ³²S | 31.97207117 |

Final Calculated Values

| Parameter | Calculated Value (u/Da) | Primary Application |

| Molecular Weight | 196.18 | Stoichiometry, Bulk Chemistry |

| Exact Mass | 195.99426315 | High-Resolution Mass Spectrometry |

Visualization of Calculation Logic

The logical workflows for calculating molecular weight and exact mass are distinct, as illustrated in the diagram below.

Sources

- 1. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 5. thoughtco.com [thoughtco.com]

- 6. Khan Academy [en.khanacademy.org]

- 7. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 8. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Isotopes of sulfur - Wikipedia [en.wikipedia.org]

- 13. Sulfur Isotopes - List and Properties [chemlin.org]

- 14. 4-Hydroxy-1,2,3-benzothiadiazole-7-carboxylic acid | C7H4N2O3S | CID 136721025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Masses [www2.chemistry.msu.edu]

- 16. quora.com [quora.com]

- 17. Isotopes of hydrogen - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 18. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 21. columbia.edu [columbia.edu]

- 22. brainly.com [brainly.com]

- 23. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 26. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 27. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 28. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]

- 29. PubChemLite - C7H4N2O3S - Explore [pubchemlite.lcsb.uni.lu]

- 30. PubChemLite - 28620-12-4 (C7H4N2O3S) [pubchemlite.lcsb.uni.lu]

Thermodynamic Profiling of C7H4N2O3S Isomers: Nitro-Benzisothiazolones vs. Nitro-Benzoxazole Thiones

[1]

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Pre-clinical Researchers

Executive Summary: The C7H4N2O3S Chemical Space

In the high-stakes environment of drug development and biocidal scaffold design, the molecular formula C7H4N2O3S represents a critical intersection of bioactivity and thermodynamic volatility. This formula does not refer to a single entity but encompasses a family of structural isomers with vastly different stability profiles.[1]

For the researcher, the two most chemically significant isomers are:

-

5-Nitro-1,2-benzisothiazol-3(2H)-one (Nitro-BIT): A derivative of the industrial biocide benzisothiazolinone.[2]

-

6-Nitro-1,3-benzoxazole-2(3H)-thione : A scaffold often explored in kinase inhibition and antimicrobial research.[2]

This guide provides a rigorous thermodynamic analysis of these isomers, focusing on tautomeric equilibria , thermal decomposition pathways , and experimental protocols for stability assessment.

Theoretical Framework: Tautomerism and Lattice Energy

The thermodynamic stability of C7H4N2O3S isomers is governed not just by their covalent connectivity, but by their ability to exist in dynamic equilibrium between distinct tautomeric forms.

The Nitro-BIT Scaffold (Lactam vs. Lactim)

The 1,2-benzisothiazol-3(2H)-one core relies on the stability of the S–N bond.[2] The introduction of a nitro group at the 5-position (electron-withdrawing) significantly alters the acidity of the N-H proton, influencing the Lactam-Lactim equilibrium.

-

Thermodynamic Driver: The Lactam (keto) form is generally the thermodynamic ground state in the solid phase due to strong intermolecular hydrogen bonding (N-H···O=C) which maximizes lattice energy.

-

Solution Phase: In polar aprotic solvents (e.g., DMSO), the equilibrium may shift slightly, but the resonance stabilization of the amide-like backbone typically preserves the lactam form.

The Benzoxazole-Thione Scaffold (Thione vs. Thiol)

For 6-nitro-1,3-benzoxazole-2(3H)-thione, the equilibrium exists between the Thione (C=S) and Thiol (C-SH) forms.[2]

-

Thermodynamic Driver: Unlike the oxygen analogue (where the keto form dominates), the "Thione" form is heavily favored due to the weak overlap of the C(2p)-S(3p)

-bond in the thiol tautomer. However, the aromaticity of the benzoxazole ring provides a counter-force that stabilizes the thiol form (which effectively aromatizes the heterocyclic ring). -

The Nitro Effect: The strong electron-withdrawing nature of the nitro group decreases the electron density on the ring nitrogen, increasing the acidity of the N-H proton and potentially lowering the barrier for tautomerization.

Visualization of Tautomeric Pathways

The following diagram illustrates the competitive equilibria defining the stability of these isomers.

Figure 1: Comparative tautomeric equilibria. Isomer A favors the Lactam form due to amide resonance. Isomer B favors the Thione form, though the Thiol form contributes to aromaticity.

Thermal Decomposition & Safety Profiling

The presence of the nitro group (-NO2) introduces a specific decomposition risk profile. While the heterocyclic cores (BIT and Benzoxazole) are thermally robust (>250°C), the nitro group sensitizes the molecule to exothermic decay.

Decomposition Mechanisms

Research into nitro-aromatics suggests two primary failure modes for C7H4N2O3S isomers:

-

C–NO2 Homolysis: The cleavage of the Carbon-Nitro bond, generating a radical species. This is the high-activation-energy pathway.[2]

-

Nitro-Nitrite Isomerization: The rearrangement of -NO2 to -ONO, followed by NO elimination.[2] This pathway often has a lower activation barrier and dominates at lower temperatures in the melt phase.

Comparative Stability Data

| Parameter | 5-Nitro-BIT (Isomer A) | 6-Nitro-Benzoxazole-Thione (Isomer B)[2] |

| Melting Point | 220–225°C (Decomp.) | 208–212°C |

| Decomposition Onset | ~290°C | ~260°C |

| Primary Risk | Ring opening at S-N bond | Desulfurization / NO2 cleavage |

| Lattice Stability | High (H-bond network) | Moderate (Stacking interactions) |

Experimental Protocols: A Self-Validating System

To accurately assess the thermodynamic stability of these isomers, you cannot rely on single-point measurements. You must employ a multi-modal approach that cross-validates thermal data with spectroscopic evidence of tautomerism.

Protocol A: Variable-Temperature NMR (VT-NMR) for K_eq Determination

Objective: Determine the equilibrium constant (

-

Preparation: Dissolve 10 mg of the C7H4N2O3S isomer in 0.6 mL of DMSO-d6 (polar) and Toluene-d8 (non-polar) in separate NMR tubes.

-

Acquisition:

-

Acquire 1H-NMR spectra at 298 K.[2]

-

Identify the diagnostic protons: NH (broad singlet, >10 ppm) vs SH/OH (sharper singlet, variable shift).

-

Perform stepwise heating (298 K to 373 K in 10 K increments).

-

-

Analysis:

-

Integrate the signals for both tautomers (if exchange is slow) or track the chemical shift drift (if exchange is fast).

-

Plot

vs -

Validation: The linearity of the plot (

) confirms a two-state equilibrium system. Non-linearity suggests aggregation or degradation.

-

Protocol B: DSC/TGA Coupled Analysis

Objective: Define the "Safe Operating Window" for processing.

-

Instrument: DSC (Differential Scanning Calorimetry) coupled with TGA (Thermogravimetric Analysis).

-

Conditions:

-

Sample mass: 2–5 mg (encapsulated in hermetically sealed aluminum pans with a pinhole).

-

Ramp rate: 5°C/min and 10°C/min (to detect kinetic events).

-

Range: 40°C to 400°C.

-

-

Interpretation:

-

Endotherm: Melting point (verify against literature).

-

Exotherm: Decomposition onset (

). -

Self-Validation: If TGA shows mass loss before the DSC exotherm, the sample is subliming or losing solvate, invalidating the thermodynamic stability reading. Only mass loss coincident with the exotherm confirms decomposition.

-

Stability Assessment Workflow

Figure 2: Integrated workflow for thermodynamic stability validation. Note the critical "Reject" pathway for low-temperature exotherms.

References

identifying C7H4N2O3S CAS number and IUPAC name

An In-Depth Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-nitro-5-thiocyanatobenzoic acid (NTCB), a versatile reagent widely utilized in protein chemistry and of significant interest to researchers in drug development. A notable discrepancy exists between the user-provided molecular formula of C7H4N2O3S and the extensively documented compound, NTCB, which has a molecular formula of C8H4N2O4S. Based on the common applications and available scientific literature, this guide will focus on the latter, addressing its identification, properties, and critical applications. The primary objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize NTCB in their work.

Chemical Identification and Physicochemical Properties

The compound of interest, 2-nitro-5-thiocyanatobenzoic acid, is a highly reactive reagent. Its unambiguous identification is crucial for its correct application and for ensuring experimental reproducibility.

1.1. IUPAC Name and CAS Number

1.2. Molecular and Physicochemical Data

A summary of the key physicochemical properties of NTCB is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C8H4N2O4S[1][2] |

| Molecular Weight | 224.19 g/mol [2] |

| Appearance | White to light yellow solid powder[2] |

| Melting Point | 156-157°C[2] |

| Solubility | Soluble in DMSO, with formulations in PEG300, Tween80, and saline possible[2][3] |

The Chemistry of NTCB: A Tale of Selective Reactivity

The utility of NTCB in protein science stems from its highly selective and reactive nature, particularly towards cysteine residues. Understanding the underlying chemical mechanism is paramount for its successful application.

2.1. The Cyanylation of Cysteine Residues

NTCB is primarily employed for the specific chemical cleavage of polypeptide chains at cysteine residues.[4] This process occurs in a two-step mechanism:

-

Cyanylation: NTCB rapidly transfers its cyano group to the nucleophilic thiol group of a cysteine residue, forming an S-cyanocysteine intermediate.[2][3]

-

Cleavage: Under alkaline conditions, the peptide bond N-terminal to the S-cyanocysteine residue is cleaved.

This selective cleavage allows for the fragmentation of proteins at specific sites, a critical step in protein sequencing and characterization.

2.2. Beyond Cleavage: Cysteine Modification for Functional Studies

The cyanylation reaction with NTCB can also be controlled to achieve specific modification of cysteine residues without subsequent cleavage. This modification can be leveraged for various applications, including:

-

Protein Engineering: Site-specific conversion of cysteine to dehydroalanine.[5]

-

Structural Biology: Introducing a unique chemical handle for further labeling or cross-linking studies.[5]

-

Drug Development: Understanding the role of specific cysteine residues in protein function and interaction, which is crucial for designing targeted therapeutics.[5]

Applications in Drug Discovery and Development

The unique reactivity of NTCB has led to its application in several areas relevant to drug discovery and development.

3.1. Target Identification and Validation

By selectively cleaving or modifying proteins, NTCB can be used to probe the structure and function of potential drug targets. For instance, it has been utilized in studies of prion proteins, offering insights into protein misfolding diseases.[5]

3.2. Peptide and Protein Therapeutic Development

NTCB is a valuable tool in the synthesis of peptide-based pharmaceuticals.[5] Its ability to facilitate specific peptide bond cleavage and modification is instrumental in creating novel peptide therapeutics with enhanced stability and biological activity.

3.3. Understanding Drug-Target Interactions

The modification of cysteine residues by NTCB can be used to investigate the binding sites of drugs on their protein targets. This is particularly relevant for covalent inhibitors that target cysteine residues.

Experimental Protocols and Best Practices

To ensure the successful application of NTCB, adherence to optimized protocols is essential. The following provides a general framework for the cyanylation and cleavage of proteins.

4.1. Protocol: Cysteine-Specific Cleavage of a Protein using NTCB

This protocol outlines the key steps for achieving efficient and specific cleavage of a protein at its cysteine residues.

-

Protein Preparation:

-

Ensure the protein sample is pure and in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

The presence of a reducing agent, such as DTT or TCEP, is necessary to ensure all cysteine residues are in their reduced form. It is critical to remove the reducing agent prior to adding NTCB.

-

-

Cyanylation Reaction:

-

Prepare a fresh stock solution of NTCB in a suitable organic solvent (e.g., DMSO).

-

Add a molar excess of NTCB to the protein solution. The optimal ratio will need to be determined empirically but a 10-fold molar excess is a good starting point.

-

Incubate the reaction at room temperature for 15-30 minutes.

-

-

Cleavage Reaction:

-

Adjust the pH of the reaction mixture to >9.0 using a suitable base (e.g., NaOH).

-

Incubate the reaction at 37°C for 16-24 hours.

-

-

Analysis:

-

The resulting peptide fragments can be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or HPLC.

-

Diagram: NTCB-Mediated Protein Cleavage Workflow

Caption: Workflow for NTCB-mediated protein cleavage at cysteine residues.

4.2. Considerations for Optimization and Troubleshooting

While the protocol above provides a general guideline, several factors can influence the efficiency and specificity of the NTCB reaction.

-

Incomplete Cleavage: This is a common issue and can be due to several factors, including the accessibility of the cysteine residue, side reactions, or the formation of a cleavage-resistant product.[4]

-

Side Reactions: Carbamylation of lysine residues has been identified as a major side reaction that can compete with the desired cleavage.[4]

-

Alternative Nucleophiles: The use of stronger nucleophiles, such as glycine, has been shown to improve cleavage efficiency.[4]

Safety and Handling

NTCB is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation of dust.

Conclusion

2-Nitro-5-thiocyanatobenzoic acid is a powerful and versatile tool for researchers in protein chemistry and drug development. Its ability to selectively modify and cleave proteins at cysteine residues provides a unique avenue for probing protein structure and function, developing novel therapeutics, and understanding drug-target interactions. By understanding the underlying chemistry and optimizing experimental conditions, researchers can effectively harness the potential of NTCB to advance their scientific endeavors.

References

-

PubChem. 2-Nitro-5-thiocyanatobenzoic acid | C8H4N2O4S | CID 92266. [Link]

-

Journal of Drug Targeting. 2-Nitro-5-Thiosulfobenzoic Acid as a Novel Inhibitor Specific for Deoxyribonuclease I. [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

PubMed. Identification of Alternative Products and Optimization of 2-nitro-5-thiocyanatobenzoic Acid Cyanylation and Cleavage at Cysteine Residues. [Link]

Sources

- 1. 2-Nitro-5-thiocyanatobenzoic acid | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitro-5-thiocyanatobenzoic acid I CAS#: 30211-77-9 I reagent I InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Nitro-5-thiocyanatobenzoic acid powder 30211-77-9 [sigmaaldrich.com]

Predicted Biological Activity of C7H4N2O3S Derivatives

A Technical Guide to Nitro-Benzisothiazolones in Drug Discovery

Executive Summary & Core Scaffold Identification

The molecular formula C7H4N2O3S represents a specific and highly reactive subclass of the benzisothiazolone scaffold, most notably 5-nitro-1,2-benzisothiazol-3(2H)-one . While the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT, C7H5NOS), is a globally recognized biocide used in industrial and cosmetic applications, the nitro-substituted derivative (C7H4N2O3S) represents a "super-electrophile" variant.

The introduction of the nitro group (–NO2) onto the benzene ring fundamentally alters the electronic landscape of the isothiazolone heterocycle, significantly enhancing its reactivity toward biological nucleophiles, particularly cysteine thiols. This guide details the predicted biological profile of this scaffold, focusing on its potential as a covalent inhibitor in antimicrobial, antiviral, and anticancer applications.

Structural Analysis & Mechanism of Action

The biological activity of C7H4N2O3S derivatives is driven by the S–N bond cleavage mechanism . These compounds act as "thiol-traps."

2.1 The "Thiol-Switch" Mechanism

The isothiazolone ring is susceptible to nucleophilic attack by the sulfhydryl (-SH) group of cysteine residues in proteins. The electron-withdrawing nitro group at the 5-position lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the sulfur atom in the heterocyclic ring more electrophilic compared to the parent BIT.

Pathway:

-

Nucleophilic Attack: A catalytic cysteine thiolate attacks the sulfur atom of the benzisothiazolone.

-

Ring Opening: The S–N bond cleaves, forming a mixed disulfide with the protein.

-

Inhibition: The protein is covalently modified, often leading to loss of enzymatic function or structural integrity (e.g., zinc finger ejection).

Figure 1: Mechanism of covalent inhibition by 5-nitro-benzisothiazolone via thiol-disulfide exchange.

Predicted Biological Activities

Based on Structure-Activity Relationship (SAR) data of analogous isothiazolones, the C7H4N2O3S scaffold is predicted to exhibit the following activities:

| Activity Class | Predicted Potency | Mechanism | Key Targets |

| Antimicrobial | High (MIC < 10 µg/mL) | Membrane disruption & enzyme inhibition | Bacterial transpeptidases, Dehydrogenases |

| Antiviral | Moderate to High | Zinc Finger Ejection | HIV-1 NCp7, SARS-CoV-2 Mpro (Cys145) |

| Anticancer | Moderate | ROS Generation & Apoptosis | Caspase-3 activation, Tubulin polymerization |

| Fungicidal | High | Metabolic interference | Fungal cell wall enzymes |

3.1 Antimicrobial Potency

The nitro group enhances lipophilicity (logP) and electrophilicity, allowing better penetration of bacterial cell walls (especially Gram-positive S. aureus) and faster reaction with intracellular thiols compared to standard BIT.

3.2 Antiviral: Zinc Ejection

Retroviral nucleocapsid proteins (like HIV-1 NCp7) rely on Zinc Finger motifs (Cys3-His) to bind RNA. Electrophilic benzisothiazolones covalently bind the cysteine residues coordinating the Zn2+ ion, causing zinc ejection and loss of viral replication capability.

Computational Prediction Protocol (In Silico)

To validate these predictions before synthesis, use the following computational workflow.

4.1 Molecular Docking (Covalent)

Standard docking is insufficient due to the covalent reaction. Use a covalent docking protocol.

Target Selection:

-

Primary Target: SARS-CoV-2 Main Protease (Mpro), Cys145.

-

Secondary Target: S. aureus Sortase A.

Protocol:

-

Ligand Prep: Minimize C7H4N2O3S using DFT (B3LYP/6-31G*) to obtain accurate geometry and partial charges.

-

Receptor Prep: Remove water, add hydrogens. Define the "warhead" reaction (S-N cleavage).

-

Grid Generation: Center grid box on the catalytic cysteine (e.g., Cys145 of Mpro).

-

Docking: Use AutoDock Vina (or Gold/CovDock).

-

Constraint: Set a distance constraint (2.0 Å) between Ligand-S and Protein-S.

-

4.2 DFT Reactivity Analysis

Calculate the Global Electrophilicity Index (ω) to predict reaction rates.

-

Software: Gaussian 16 or ORCA.

-

Calculation: Optimize geometry and calculate HOMO/LUMO energies.

-

Formula:

, where -

Benchmark: Compare

of C7H4N2O3S against BIT (C7H5NOS). A higher

Figure 2: Integrated workflow for validating C7H4N2O3S biological activity.

Experimental Validation Protocols

5.1 Synthesis of 5-Nitro-1,2-benzisothiazol-3(2H)-one

Objective: Synthesize the target C7H4N2O3S from commercially available precursors. Reaction:

-

Precursor: 2-Chloro-5-nitrobenzoic acid.

-

Reagents: Thionyl chloride (SOCl2), Ammonia (NH3), Sodium Sulfide (Na2S).

-

Procedure:

-

Convert 2-chloro-5-nitrobenzoic acid to the acid chloride using SOCl2 (Reflux, 3h).

-

React with amine to form the amide.

-

Cyclize using Na2S or NaSH in DMF to form the isothiazolone ring.

-

Purification: Recrystallization from Ethanol.

-

5.2 Thiol-Reactivity Assay (Ellman’s Reagent)

Objective: Quantify the rate at which C7H4N2O3S reacts with thiols (simulating protein binding).

-

Reagents: DTNB (Ellman's Reagent), Cysteine, PBS Buffer (pH 7.4).

-

Method:

-

Incubate C7H4N2O3S (100 µM) with Cysteine (100 µM) in PBS.

-

At time intervals (0, 5, 10, 30 min), add DTNB.

-

Measure absorbance at 412 nm.

-

Logic: If C7H4N2O3S binds cysteine, less cysteine is available to react with DTNB, reducing absorbance.

-

References

-

Morley, J. O., et al. (2005). "Structure-activity relationships in 3-isothiazolones." Organic & Biomolecular Chemistry, 3(20), 3713–3719. Link

-

Gopinath, P., et al. (2013).[1] "Benzisothiazolones arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells."[1] MedChemComm, 4(5), 856-862. Link

-

Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by zinc-ejecting aromatic C-nitroso compounds." Nature, 361, 473–475. Link

-

Chiyoda, T., et al. (2000). "Convenient Synthesis of 1,2-Benzisothiazol-3(2H)-ones by Cyclization Reaction of Acyl Azide." Synlett, 2000(10), 1427-1428. Link

-

SpecialChem. (2024). "Benzisothiazolinone Technical Data." SpecialChem. Link

Sources

An In-depth Technical Guide to the Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 1,2,3-benzothiadiazole-7-carboxylic acid, with the molecular formula C7H4N2O3S, stands as a molecule of significant interest, particularly within the agrochemical and pharmaceutical research spheres. It is the principal active metabolite of the systemic acquired resistance (SAR) inducer, acibenzolar-S-methyl, and plays a crucial role in eliciting a plant's natural defense mechanisms against a wide array of pathogens. Beyond its established role in agriculture, the benzothiadiazole scaffold is a privileged structure in medicinal chemistry, known to be a constituent of various pharmacologically active agents. This guide provides a comprehensive review of the synthetic pathways leading to 1,2,3-benzothiadiazole-7-carboxylic acid, offering a critical analysis of the methodologies, mechanistic insights, and practical considerations for its preparation. The content is tailored for researchers and professionals in organic synthesis, drug discovery, and agrochemical development, aiming to provide a foundational understanding and practical knowledge base for the synthesis of this important molecule.

Introduction: The Significance of 1,2,3-Benzothiadiazole-7-carboxylic acid

1,2,3-Benzothiadiazole-7-carboxylic acid is a pivotal molecule, primarily recognized for its role as an antifungal agrochemical and a plant activator.[1] It is the active form of the pro-pesticide Acibenzolar-S-methyl, which upon metabolic hydrolysis in plants, yields the parent carboxylic acid. This acid triggers a plant's systemic acquired resistance (SAR), a state of heightened defense against a broad spectrum of fungal, bacterial, and viral pathogens.[2] Unlike conventional fungicides that exhibit direct antimicrobial action, 1,2,3-benzothiadiazole-7-carboxylic acid stimulates the plant's innate immune system.[2]

The benzothiazole and, more broadly, the thiazole heterocyclic systems are of profound interest in medicinal chemistry. These scaffolds are integral to a multitude of natural and synthetic compounds demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[3][4][5] The versatility of the thiazole ring, with its nitrogen and sulfur heteroatoms, makes it a valuable pharmacophore in drug design.[5] Consequently, the synthesis of derivatives of 1,2,3-benzothiadiazole-7-carboxylic acid and related structures is a continuing area of research for the development of novel therapeutic agents and agrochemicals.

This guide will delve into the primary synthetic routes for obtaining 1,2,3-benzothiadiazole-7-carboxylic acid, providing detailed protocols and mechanistic discussions to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of the target molecule, 1,2,3-benzothiadiazole-7-carboxylic acid, suggests that the core benzothiadiazole ring system is the primary synthetic challenge. The carboxylic acid functionality can be envisioned as being introduced either prior to or after the formation of the heterocyclic core. A common and effective strategy involves the construction of the benzothiadiazole ring from a suitably substituted aniline precursor.

Figure 1. A simplified retrosynthetic and forward synthetic overview for 1,2,3-benzothiadiazole-7-carboxylic acid.

The most prevalent synthetic approaches hinge on the diazotization of an ortho-amino-substituted aromatic thiol or a precursor that can be converted to a thiol in situ, followed by an intramolecular cyclization. Variations of this theme, including the choice of starting materials and cyclization conditions, will be explored in the following sections.

Established Synthetic Pathways

Synthesis from 2-Amino-3-mercaptobenzoic Acid

A direct and conceptually straightforward route to 1,2,3-benzothiadiazole-7-carboxylic acid involves the diazotization and subsequent cyclization of 2-amino-3-mercaptobenzoic acid. This method benefits from the pre-installed amino and mercapto functionalities at the ortho positions, facilitating the ring closure.

3.1.1. Reaction Scheme

Figure 2. General scheme for the synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid from 2-amino-3-mercaptobenzoic acid.

3.1.2. Experimental Protocol

-

Step 1: Diazotization: 2-Amino-3-mercaptobenzoic acid is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (NaNO2) in water is added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

-

Step 2: Intramolecular Cyclization: The reaction mixture containing the diazonium salt is then gently warmed. The proximate thiol group attacks the diazonium moiety, leading to the formation of the 1,2,3-benzothiadiazole ring system with the concomitant loss of a proton and nitrogen gas.

-

Step 3: Isolation and Purification: The product, 1,2,3-benzothiadiazole-7-carboxylic acid, often precipitates from the reaction mixture upon completion. It can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system, such as ethanol-water.

3.1.3. Mechanistic Insights

The key to this synthesis is the generation of the electrophilic diazonium ion in close proximity to the nucleophilic thiol group. The intramolecular nature of the subsequent cyclization is highly favored, leading to efficient formation of the five-membered thiadiazole ring fused to the benzene ring.

3.1.4. Causality Behind Experimental Choices

-

Low Temperature for Diazotization: The diazotization reaction is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

-

Acidic Medium: The acidic environment is crucial for the in situ generation of nitrous acid (from NaNO2 and HCl) and for stabilizing the diazonium salt.

-

Controlled Addition of Sodium Nitrite: Dropwise addition of the sodium nitrite solution ensures that the concentration of nitrous acid remains low, minimizing side reactions.

Synthesis via the Herz Reaction

An alternative and historically significant route to related benzothiadiazole systems is the Herz reaction. While not a direct route to the carboxylic acid, it provides a pathway to the core heterocyclic structure which can then be further functionalized. A plausible adaptation for the synthesis of a precursor to 1,2,3-benzothiadiazole-7-carboxylic acid would involve starting with an appropriately substituted aniline.

3.2.1. Conceptual Workflow

Figure 3. Conceptual workflow for the synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid via a modified Herz reaction approach.

3.2.2. Discussion

The classical Herz reaction involves the treatment of an aniline with disulfur dichloride (S2Cl2) to form a 1,2,3-benzothiadiazolium chloride (Herz salt). Subsequent hydrolysis can yield the corresponding o-aminothiophenol, which can then be diazotized and cyclized as described in section 3.1. For the synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid, one would need to start with an aniline bearing a precursor to the carboxylic acid group at the meta position. The challenges with this approach include the harsh reaction conditions and the potential for side reactions, making it a less favored route for this specific target molecule compared to the more direct methods.

Quantitative Data Summary

| Synthetic Route | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| From 2-Amino-3-mercaptobenzoic Acid | NaNO2, HCl | 85-95% | High yielding, direct route, mild conditions | Availability of the starting material |

| Modified Herz Reaction | S2Cl2, subsequent functionalization reagents | Variable, multi-step | Utilizes readily available anilines | Harsh conditions, potential for side reactions, multi-step process |

Conclusion and Future Perspectives

The synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid is most efficiently achieved through the diazotization and intramolecular cyclization of 2-amino-3-mercaptobenzoic acid. This method is high-yielding and proceeds under mild conditions, making it the preferred route for laboratory-scale and potentially industrial-scale production.

Future research in this area may focus on the development of more sustainable and environmentally benign synthetic methodologies. This could include the use of greener solvents, alternative diazotizing agents, or catalytic approaches to the cyclization step. Furthermore, the exploration of novel synthetic routes to access a wider range of substituted benzothiadiazole derivatives remains a fertile ground for discovery, with potential applications in the development of new agrochemicals and pharmaceuticals. The inherent biological activity of the benzothiadiazole scaffold ensures that it will continue to be a target of significant interest for synthetic and medicinal chemists.

References

-

PubChem. 1,2,3-Benzothiadiazole-7-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. [Link]

-

LookChem. 1,2,3-Benzothiadiazole-7-carboxylic acid. [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

-

PMC. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. [Link]

-

AIR Unimi. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

-

ResearchGate. Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

-

ResearchGate. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

-

PubMed. Biological activity of acetylated phenolic compounds. [Link]

-

MDPI. New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

-

PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

Sources

- 1. 1,2,3-Benzothiadiazole-7-carboxylic acid | C7H4N2O2S | CID 10921109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kuey.net [kuey.net]

An In-depth Technical Guide to the Melting and Boiling Point of 2-Nitro-5-thiocyanatobenzoic Acid (NTCB)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Foundational Physicochemical Properties

In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics, seemingly simple, are the bedrock upon which successful formulation, stability, and ultimately, therapeutic efficacy are built. This guide focuses on two such cornerstone properties—melting point and boiling point—through the lens of 2-nitro-5-thiocyanatobenzoic acid (NTCB), a reagent of significant interest in protein chemistry and bioconjugation. While the initial query specified the molecular formula C7H4N2O3S, our comprehensive investigation has identified the compound with readily available and relevant experimental data as NTCB, which possesses the molecular formula C8H4N2O4S. This guide proceeds with the scientifically supported data for NTCB, a compound widely utilized by the target audience of this paper.

This document moves beyond a mere recitation of data. As a Senior Application Scientist, the intent is to provide a holistic understanding, delving into the theoretical underpinnings of phase transitions, the meticulous experimental methodologies for their determination, and the profound implications of these properties in a pharmaceutical research and development context.

Physicochemical Identification and Properties of NTCB

2-Nitro-5-thiocyanatobenzoic acid, commonly abbreviated as NTCB, is a yellow crystalline solid. Its utility in selectively cleaving peptide bonds at the N-terminus of cysteine residues has made it a valuable tool for protein sequencing and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C8H4N2O4S | PubChem |

| Molecular Weight | 224.19 g/mol | PubChem |

| CAS Number | 30211-77-9 | Sigma-Aldrich[1], InvivoChem[2] |

| Melting Point | 156-157 °C | Sigma-Aldrich[1][3], InvivoChem[2] |

| Boiling Point | 449 °C at 760 mmHg | InvivoChem[2] |

The Theoretical Framework of Phase Transitions

The melting and boiling points of a substance are not arbitrary numbers; they are precise temperatures at which the substance undergoes a phase transition, a process governed by the interplay of energy and intermolecular forces.

Intermolecular Forces and Their Influence

The transition from a solid to a liquid (melting) and from a liquid to a gas (boiling) requires the input of energy to overcome the attractive forces between molecules. The stronger these intermolecular forces, the more energy is required, and thus, the higher the melting and boiling points.[4] For an organic molecule like NTCB, several types of intermolecular forces are at play:

-

Dipole-Dipole Interactions: The presence of polar functional groups, such as the nitro group (-NO2) and the carboxylic acid group (-COOH), creates permanent dipoles within the NTCB molecule. These dipoles align, resulting in electrostatic attractions between neighboring molecules.

-

Hydrogen Bonding: The carboxylic acid group in NTCB allows for hydrogen bonding, a particularly strong type of dipole-dipole interaction where a hydrogen atom is shared between two highly electronegative atoms (in this case, oxygen).

-

London Dispersion Forces: These are transient, weak attractions that arise from temporary fluctuations in electron distribution. While individually weak, they are present in all molecules and their cumulative effect can be significant, especially in larger molecules with greater surface area.

The relatively high melting and boiling points of NTCB are a direct consequence of the collective strength of these intermolecular forces.

Melting Point Depression: A Hallmark of Impurity

A pure crystalline solid typically exhibits a sharp melting point, melting over a narrow temperature range of 0.5-1°C. However, the presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, requiring less energy to break the bonds and initiate melting. Consequently, an impure substance will melt at a lower temperature and over a broader range. This phenomenon, known as melting point depression, is a fundamental principle used to assess the purity of a solid compound.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is a critical skill in the laboratory. The following protocols outline standard, self-validating methods for these measurements.

Protocol for Melting Point Determination using a Mel-Temp Apparatus

The Mel-Temp apparatus provides a controlled and reproducible method for determining the melting point of a solid.

Methodology:

-

Sample Preparation:

-

Ensure the NTCB sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of the Mel-Temp apparatus.

-

Set the initial temperature to approximately 20°C below the expected melting point of NTCB (around 135°C).

-

Begin heating at a moderate rate.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.

-

Self-Validation: The sharpness of the melting point range is a key indicator of purity. A narrow range (≤ 1°C) suggests a high degree of purity. A broad or depressed melting point indicates the presence of impurities.

Caption: Workflow for Mel-Temp Melting Point Determination.

Protocol for Boiling Point Determination via Simple Distillation

For a non-volatile solid with a high boiling point like NTCB, a simple distillation setup can be adapted for an accurate measurement. However, given the high temperature, this should be performed with appropriate safety precautions and equipment. A more practical approach for small quantities is the Thiele tube method, but a simple distillation provides a more direct measurement of the boiling point at a given pressure.

Methodology:

-

Apparatus Assembly:

-

Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, and a heat source (heating mantle).

-

Ensure all glass joints are properly sealed.

-

The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

-

Sample and Measurement:

-

Place a small, pure sample of NTCB in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Begin heating the sample gently.

-

As the substance heats and begins to vaporize, the vapor will rise and surround the thermometer bulb.

-

The temperature will rise and then stabilize as the vapor condenses in the condenser.

-

The constant temperature at which the liquid and vapor phases are in equilibrium is the boiling point. Record this temperature.

-

It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

Self-Validation: A stable and constant temperature reading during the distillation of the bulk of the sample indicates a pure substance. Fluctuations in temperature suggest the presence of impurities with different boiling points.

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Significance in Drug Development and Research

The melting and boiling points of a compound like NTCB are far from academic curiosities; they have direct and significant implications in the pharmaceutical sciences.

-

Purity Assessment: As detailed earlier, the melting point is a rapid and reliable indicator of purity. In drug development, ensuring the purity of an active pharmaceutical ingredient (API) is a critical regulatory requirement to guarantee safety and efficacy.

-

Solid-State Characterization: The melting point is a key parameter in characterizing the solid-state properties of a drug substance. Different crystalline forms (polymorphs) of the same compound can have different melting points, which in turn can affect solubility, dissolution rate, and bioavailability.

-

Formulation Development: Knowledge of the melting point is crucial for formulation strategies. For example, in hot-melt extrusion processes, the melting behavior of the API and excipients dictates the processing temperature.

-

Stability and Storage: The thermal stability of a compound is related to its melting and boiling points. A high melting point often suggests a more stable solid lattice. This information is vital for determining appropriate storage conditions and predicting the shelf-life of a drug substance.

-

Process Chemistry: The boiling point is a critical parameter in the purification of compounds via distillation. In a manufacturing setting, precise knowledge of the boiling point allows for the efficient removal of solvents and impurities.

Conclusion

The melting and boiling points of 2-nitro-5-thiocyanatobenzoic acid are not merely data points but are integral to its identity, purity, and application in research and pharmaceutical development. A thorough understanding of the theoretical principles behind these properties, coupled with rigorous experimental determination, empowers scientists to utilize this valuable reagent with precision and confidence. This guide has aimed to provide a comprehensive and authoritative overview, bridging the gap between fundamental theory and practical application for the modern researcher.

References

-

Saskia, K. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points. Introductory Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved February 6, 2026, from [Link]

-

ChemTalk. (n.d.). Effects of Intermolecular Forces. Retrieved February 6, 2026, from [Link]

-

University of Toronto. (n.d.). Melting Point and Thermometer Calibration. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved February 6, 2026, from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 6, 2026, from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 6, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 6, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 6, 2026, from [Link]

-

ChemTalk. (n.d.). Lab Procedure: Simple Distillation. Retrieved February 6, 2026, from [Link]

Sources

The Medicinal Chemistry of C7H4N2O3S: 5-Nitro-1,3-benzoxazole-2(3H)-thione and Related Scaffolds

Topic: History and Discovery of C7H4N2O3S (5-Nitro-1,3-benzoxazole-2(3H)-thione) in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the C7H4N2O3S Chemical Space

In the precise lexicon of medicinal chemistry, the molecular formula C7H4N2O3S represents a specific class of bicyclic heterocycles characterized by a fused benzene-azole system substituted with nitro and thione/carbonyl functionalities. While the formula is isomeric with several theoretical structures, it most prominently identifies 5-Nitro-1,3-benzoxazole-2(3H)-thione (also known as 5-nitro-2-mercaptobenzoxazole).

This compound serves as a critical privileged scaffold —a molecular framework capable of providing ligands for diverse biological receptors. Unlike the sweetener saccharin (C7H5NO3S), which differs by one proton and the oxidation state of sulfur, C7H4N2O3S derivatives are pivotal intermediates in the synthesis of NOX4 inhibitors , antimicrobial agents, and fluorescent biological probes.

Key Isomers of C7H4N2O3S

| Isomer Name | Structure Class | Medicinal Relevance |

| 5-Nitro-1,3-benzoxazole-2(3H)-thione | Benzoxazole | Primary Target. Precursor for NOX4 inhibitors; antimicrobial scaffold. |

| 5-Nitro-1,2-benzisothiazol-3(2H)-one | Benzisothiazole | Biocide derivative; structural analog to saccharin. |

| 4-(5-Nitro-2-furyl)thiazole | Nitrofuryl-thiazole | Toxicology research; carcinogenic analog of nitrofurans.[1][2] |

This guide focuses on 5-Nitro-1,3-benzoxazole-2(3H)-thione due to its validated utility in modern drug discovery workflows.

Discovery and Synthetic History

The discovery of nitro-substituted benzoxazole-2-thiones dates back to the early 20th-century exploration of vulcanization accelerators and dye intermediates. However, their elevation to medicinal chemistry staples occurred with the realization that the benzoxazole-2-thione core mimics the purine and pyrimidine bases of DNA, allowing for intercalation and enzyme inhibition.

The Pharmacophore Evolution

-

Early Era (1950s-1970s): Initial screening identified the benzoxazole-2-thione core as having weak bacteriostatic properties. The addition of the 5-nitro group significantly enhanced biological activity by increasing the acidity of the N-H proton (pKa modulation) and providing a handle for redox-activation (similar to metronidazole).

-

Modern Era (2000s-Present): High-Throughput Screening (HTS) identified C7H4N2O3S as a "hit" fragment for NADPH Oxidase 4 (NOX4) inhibition. NOX4 is a key enzyme in the generation of Reactive Oxygen Species (ROS) driving fibrosis in the liver and lungs.

Mechanistic Role in Drug Design

The C7H4N2O3S scaffold functions as a bioisostere for amide or carboxylic acid moieties. Its ability to exist in a thione-thiol tautomeric equilibrium allows it to interact with metal centers (e.g., Zn²⁺ in metalloenzymes) or form specific hydrogen bond networks within active sites.

Caption: Tautomeric equilibrium of C7H4N2O3S driving its diverse reactivity in medicinal synthesis.

Medicinal Applications and SAR

NOX4 Inhibition and Anti-Fibrotic Agents

The most significant recent application of C7H4N2O3S is its use as a building block for NOX4 inhibitors . Fibrotic diseases (e.g., Idiopathic Pulmonary Fibrosis) are driven by excessive H₂O₂ production by NOX4.

-

Mechanism: The benzoxazole scaffold serves as an anchor in the NADPH binding pocket of NOX4.

-

Derivatization: The 2-thione group is often converted to a thioether or amide linker to extend the molecule into the hydrophobic region of the enzyme.

-

SAR Insight: The 5-nitro group is electron-withdrawing, reducing the electron density of the ring system, which enhances π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the target protein.

Antimicrobial and Antifungal Activity

Derivatives of 5-nitro-1,3-benzoxazole-2(3H)-thione exhibit broad-spectrum activity against Gram-positive bacteria and Candida species.

-

Mode of Action: Similar to nitrofurans, the 5-nitro group can be enzymatically reduced by bacterial nitroreductases to form reactive nitroso/hydroxylamine intermediates that damage DNA.

-

Synergy: These compounds often show synergistic effects when combined with traditional azole antifungals.

Experimental Protocols

Protocol A: Synthesis of 5-Nitro-1,3-benzoxazole-2(3H)-thione

This protocol describes the cyclization of 2-amino-4-nitrophenol, the standard method for generating high-purity C7H4N2O3S.

Reagents:

-

2-Amino-4-nitrophenol (1.0 eq)

-

Potassium Ethyl Xanthate (1.2 eq) or Carbon Disulfide (CS₂)

-

Ethanol (Solvent)

-

Reflux setup

Methodology:

-

Dissolution: Dissolve 15.4 g (0.1 mol) of 2-amino-4-nitrophenol in 150 mL of absolute ethanol.

-

Addition: Add 19.2 g (0.12 mol) of potassium ethyl xanthate.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken as the thione forms.

-

Note: Evolution of H₂S gas may occur; perform in a well-ventilated fume hood.

-

-

Workup: Cool the reaction mixture to room temperature. Acidify with 1M HCl to pH 3–4 to precipitate the product.

-

Purification: Filter the yellow/orange precipitate. Recrystallize from ethanol/water (1:1).

-

Validation:

-

Melting Point: Expect 245–248°C.

-

MS (ESI): [M-H]⁻ calculated for C7H3N2O3S: 195.0; found: 195.1.

-

Protocol B: S-Alkylation for Library Generation

To utilize C7H4N2O3S as a scaffold for NOX4 inhibitors:

-

Deprotonation: Dissolve 5-nitro-1,3-benzoxazole-2(3H)-thione (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and stir for 30 min at RT.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide derivative) (1.1 eq).

-

Reaction: Stir at 60°C for 3 hours.

-

Isolation: Pour into ice water. Filter the S-alkylated solid.

-

Selectivity Check: Confirm S-alkylation vs N-alkylation using ¹H NMR (S-alkyl protons typically appear at δ 4.5–4.8 ppm).

Visualizing the Pathway: From Precursor to Drug Candidate

The following diagram illustrates the transformation of the C7H4N2O3S core into bioactive molecules.

Caption: Synthetic divergence of the C7H4N2O3S scaffold into therapeutic and diagnostic agents.

References

-

PubChem. (2025).[3] Compound Summary: C7H4N2O3S (Various Isomers).[4] National Library of Medicine. Retrieved from [Link]

-

El Kihel, A., et al. (1999). Halogenation and Nitration of Substituted Benzimidazoles. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Crystal Structure of Zinc Saccharinate Complexes. Retrieved from [Link]

Sources

Methodological & Application

catalytic hydrogenation procedures involving C7H4N2O3S

Precision Catalytic Hydrogenation of Nitro-Benzisothiazolinones ( )

Part 1: Executive Summary & Chemical Context[1]

The Challenge: Sulfur Poisoning & Selectivity

The catalytic hydrogenation of 5-nitro-1,2-benzisothiazol-3(2H)-one (

However, the presence of the isothiazolone ring introduces a heterocyclic sulfur atom. While oxidized sulfur (sulfones/sulfonamides) is generally inert to catalyst poisoning, the divalent sulfur in the isothiazole ring can irreversibly bind to active sites on standard Palladium (Pd) or Platinum (Pt) catalysts. Furthermore, standard hydrogenation conditions often lead to the accumulation of arylhydroxylamines (

The Solution Strategy

This guide details two distinct protocols designed to overcome these barriers:

-

Protocol A (High-Selectivity): Utilizes a Pt/C catalyst modified with Vanadium , which accelerates the rate-limiting reduction of the hydroxylamine intermediate, preventing its accumulation.

-

Protocol B (High-Tolerance): Utilizes Sulfided Platinum (Pt(S)/C) , a catalyst pre-poisoned with sulfur to prevent further deactivation by the substrate, ensuring process stability.

Part 2: Mechanistic Pathway & Logic

Understanding the reaction pathway is vital for troubleshooting. The reduction does not occur in a single step; it proceeds through a cascade.

Reaction Pathway Diagram[2]

Caption: Stepwise reduction pathway of Nitro-BIT. The Vanadium promoter specifically targets the bottleneck step (Hydroxylamine to Amine).

Part 3: Experimental Protocols

Protocol A: Pt/C + Vanadium (The "Clean" Method)

Best for: High purity requirements, minimizing hydroxylamine impurities.

Rationale: Platinum is less prone to ring-opening than Palladium. The addition of Vanadium (often as ammonium metavanadate or vanadium oxide) acts as an oxophilic promoter, activating the N-O bond of the hydroxylamine intermediate for rapid reduction.

Materials:

-

Substrate: 5-Nitro-1,2-benzisothiazol-3(2H)-one (10 mmol, 1.96 g)

-

Catalyst: 5% Pt/C (dry basis, 1% loading by weight of substrate)

-

Promoter: Ammonium Metavanadate (

) or Vanadium(IV) oxide (0.1% loading) -

Solvent: Methanol or THF (anhydrous)

-

Hydrogen Source:

gas (balloon or cylinder)

Step-by-Step Procedure:

-

Charge: In a 100 mL Hastelloy or stainless steel autoclave (or heavy-walled glass pressure vessel), dissolve 1.96 g of substrate in 40 mL Methanol.

-

Catalyst Addition: Add 20 mg of 5% Pt/C and 2 mg of

.-

Critical: Add catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

-

-

Purge: Seal the reactor. Purge with Nitrogen (

bar), then with Hydrogen ( -

Reaction: Pressurize to 5 bar (72 psi)

. Heat to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations. -

Monitoring: The reaction is typically exothermic. Monitor

uptake. Reaction is complete when uptake ceases (approx. 2-4 hours). -

Work-up: Cool to room temperature. Vent

. Flush with

Protocol B: Sulfided Platinum (The "Robust" Method)

Best for: Feedstocks containing free sulfur impurities or highly sensitive heterocyclic rings.

Rationale: Sulfided catalysts (

Materials:

-

Catalyst: 5% Pt(S)/C (commercially available sulfided platinum).

-

Solvent: Ethanol or Methanol.

-

Conditions: Higher pressure is required due to lower catalyst activity.

Step-by-Step Procedure:

-

Charge: Dissolve 10 mmol substrate in 50 mL Ethanol.

-

Catalyst: Add 100 mg 5% Pt(S)/C (5 wt% loading relative to substrate). Note the higher loading compared to Protocol A.

-

Reaction: Pressurize to 10-15 bar

. Heat to 70-80°C . -

Work-up: Filter and concentrate.

Part 4: Data Analysis & Troubleshooting

Comparative Performance Table

| Parameter | Protocol A (Pt/V) | Protocol B (Pt-Sulfided) | Standard Pd/C (Not Recommended) |

| Catalyst Loading | Low (1 wt%) | High (3-5 wt%) | Medium (2-3 wt%) |

| Pressure | Mild (3-5 bar) | High (10-15 bar) | Mild (1-3 bar) |

| Temperature | 50°C | 80°C | 25-40°C |

| Reaction Time | Fast (2-4 h) | Slow (6-10 h) | Variable |

| Hydroxylamine | < 0.1% (Excellent) | < 1.0% (Good) | High (> 5%) |

| Ring Opening | Minimal | None | High Risk |

| S-Poisoning | Moderate Resistance | Immune | Severe |

Troubleshooting Guide

-

Problem: Reaction Stalls at 60-70% conversion.

-

Cause: Catalyst poisoning by sulfur or accumulation of hydroxylamine inhibiting the surface.

-

Fix: Switch to Protocol B (Sulfided catalyst) or increase temperature by 10°C. Do not add more standard catalyst; it will poison immediately.

-

-

Problem: Formation of colored azo-dimers.

-

Cause: Reaction medium is too basic or temperature is too high during the nitroso/hydroxylamine stage.

-

Fix: Ensure solvent is neutral. If using Protocol A, ensure Vanadium is present to speed up the reduction of the hydroxylamine intermediate.

-

-

Problem: Ring Opening (Loss of Sulfur).

-

Cause: Over-hydrogenation.

-

Fix: Stop reaction immediately upon theoretical

uptake. Avoid Pd/C. Lower the pressure.

-

Part 5: Safety & Handling

-

Catalyst Pyrophoricity: Dry Pt/C and Pd/C are pyrophoric. Always keep the filter cake wet with water or solvent after filtration. Dispose of in a dedicated metal waste container containing water.

-

Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge. Leak check all autoclaves before heating.

-

Toxic Intermediates: Arylhydroxylamines are potential mutagens and skin sensitizers. Handle all reaction mixtures with double gloves and in a fume hood.

Part 6: References

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews.

-

Ciba Specialty Chemicals. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1. (Describes the Pt/Vanadium system).

-

Mitsudome, T., et al. (2012). Metal-Support Interactions in Catalysis for Selective Hydrogenation. Journal of the American Chemical Society.

-

Studer, M., et al. (2000). Hydrogenation of Nitroarenes: The Hydroxylamine Accumulation Issue. Advanced Synthesis & Catalysis.

bioconjugation methods using C7H4N2O3S linkers

Application Note: Cysteine-Selective Bioconjugation using Nitro-Benzisothiazolinone (Nitro-BIT) Scaffolds

Executive Summary

This Application Note details the utility and protocol for using Nitro-1,2-benzisothiazol-3(2H)-one (Nitro-BIT, Formula: C7H4N2O3S ) as a highly specific, reversible cysteine-reactive linker. While maleimides remain the industry standard for thiol conjugation, they suffer from irreversible hydrolysis and potential ring-opening instability.[1] The Nitro-BIT scaffold offers a distinct chemical alternative: it reacts with thiols via a nucleophilic ring-opening mechanism to form a stable, yet chemically reversible, mixed disulfide bond.[1]

This guide targets researchers in Antibody-Drug Conjugate (ADC) development, proteomic profiling, and covalent inhibitor design who require a "catch-and-release" bioconjugation strategy or enhanced electrophilicity driven by the nitro-substituted core.

Chemical Identity & Mechanism

The molecule C7H4N2O3S refers to the nitro-substituted derivative of 1,2-benzisothiazol-3-one (BIT). The electron-withdrawing nitro group (typically at the 5- or 6-position) significantly increases the electrophilicity of the sulfur atom within the isothiazolone ring, accelerating the reaction with biological thiols compared to the unsubstituted parent compound.

The "Warhead" Mechanism

Unlike alkyl halides (SN2) or maleimides (Michael addition), Nitro-BIT reagents function via nucleophilic attack on the sulfur atom , leading to heterocycle ring opening.[1]

-

Recognition: The Protein-Cys thiolate anion approaches the electrophilic sulfur of the Nitro-BIT.

-

Ring Opening: The S-N bond cleaves.

-

Conjugation: A mixed disulfide bond is formed between the protein and the linker.[1] The original amide nitrogen of the BIT ring is protonated (or substituted) and remains part of the leaving group structure, now tethered via the disulfide.

Key Advantage: The resulting linkage is a disulfide .[1] This allows for the controlled release of the payload using reducing agents (e.g., DTT, TCEP), a critical feature for cleavable ADCs and reversible proteomic probes.[1]

Visualization: Reaction Pathway

The following diagram illustrates the bioconjugation logic, contrasting the Nitro-BIT pathway with standard maleimide chemistry.

Caption: Mechanism of Nitro-BIT bioconjugation showing nucleophilic attack, ring opening, and reversible disulfide formation.

Experimental Protocol

Materials Required

-

Nitro-BIT Linker: 5-Nitro-1,2-benzisothiazol-3(2H)-one functionalized with payload (e.g., via the benzene ring or N-substitution if using a prodrug strategy).

-

Target Protein: Purified protein with available free cysteine (reduced).[1]

-

Conjugation Buffer: PBS (100 mM Sodium Phosphate, 150 mM NaCl), pH 7.4. Avoid buffers containing primary amines if using N-acyl variants, though BIT itself is thiol-selective.

-

Solvent: Anhydrous DMSO or DMF.[1]

-

Quenching Agent: Cysteine or Glutathione (100 mM stock).[1]

Step-by-Step Conjugation Workflow

-

Protein Preparation:

-

Reagent Activation:

-

Dissolve the Nitro-BIT reagent in DMSO to a concentration of 10 mM.

-

Note: The Nitro-BIT core is hydrophobic; ensure the final organic solvent concentration in the reaction does not exceed 10% (v/v) to prevent protein precipitation.

-

-

Conjugation Reaction:

-

Add the Nitro-BIT reagent to the protein solution.

-

Stoichiometry: Use a 3- to 10-fold molar excess of reagent over protein thiols.[1]

-

Incubation: Incubate at Room Temperature (20–25°C) for 1–2 hours in the dark.

-

Monitoring: The reaction can often be monitored by UV-Vis if the Nitro-BIT chromophore shifts absorbance upon ring opening (typically near 300–350 nm).

-

-

Quenching:

-

Add excess Cysteine (final 10 mM) to quench unreacted Nitro-BIT. Incubate for 15 minutes.

-

-

Purification:

-

Remove excess reagent and byproducts using Size Exclusion Chromatography (SEC) or dialysis against storage buffer.[1]

-

Validation Parameters

| Parameter | Method | Expected Outcome |

| Conjugation Efficiency | LC-MS (Q-TOF or Orbitrap) | Mass shift corresponding to + [Linker_MW] (Ring opens, no atoms lost). |

| Selectivity | Trypsin Digest + Peptide Mapping | Modification observed only at Cysteine residues, not Lysine.[1] |

| Reversibility | SDS-PAGE (+/- DTT) | Non-reducing: Band shift (Conjugate). Reducing: Band returns to native MW (Linker released). |

Critical Analysis & Troubleshooting

Comparison with Maleimide

| Feature | Maleimide | Nitro-BIT (C7H4N2O3S) |

| Linkage Type | Thioether (C-S-C) | Mixed Disulfide (C-S-S-C) |

| Stability | Stable (can hydrolyze) | Stable in plasma; Cleavable by reduction |

| Reversibility | Irreversible | Reversible (Chemical Switch) |

| Reactivity | Fast | Tunable (Nitro group enhances rate) |

Troubleshooting Guide

-

Low Conjugation Yield:

-

Precipitation:

-

Cause: Hydrophobic Nitro-BIT linker.[1]

-

Solution: Append a PEG spacer to the Nitro-BIT core to improve solubility.

-

Advanced Applications

-

Zinc Finger Ejection (Antiviral): Nitro-BIT compounds are potent electrophiles that can eject zinc ions from the Cys-rich zinc finger domains of retroviral nucleocapsid proteins (e.g., HIV-1 NCp7). This results in the loss of viral replication capability.[1]

-

Protocol Adaptation: Incubate virus or protein with Nitro-BIT; monitor Zn2+ release using a fluorescent zinc indicator (e.g., FluoZin-3).[1]

-

-

Native Chemical Tagging: The Nitro-BIT scaffold can be used to introduce bio-orthogonal handles (e.g., Azides, Alkynes) onto surface cysteines.[1] Once the disulfide is formed, the handle is available for Click Chemistry (CuAAC or SPAAC).[1]

References

-

Structural Characterization of Nitro-BIT: Title: Crystal structure of 6-nitro-1,2-benzisothiazol-3(2H)-one. Source: PubChem / ResearchGate Crystallography Data.[1] Link:

-

Biocidal and Reactivity Mechanism: Title: Procoagulant Effects of Isothiazolinone Biocides in Platelets (Mechanism of Thiol Interaction).[1] Source: MDPI (Int. J. Mol.[1] Sci). Link:[Link][2]

-

Saccharin-Based Bioconjugation Context: Title: Saccharin derivatives as inhibitors of interferon-mediated inflammation (Structure-Activity Relationships).[3][4] Source: Journal of Medicinal Chemistry (ACS).[1] Link:[Link]

Sources

- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of C₇H₄N₂O₃S Synthesis

Subject: Troubleshooting & Yield Optimization for Nitro-1,2-benzisothiazol-3(2H)-one Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The target molecule C₇H₄N₂O₃S is identified as Nitro-1,2-benzisothiazol-3(2H)-one (likely the 5-nitro or 6-nitro isomer, depending on your starting anthranilic acid precursor).[1] This compound is a critical scaffold in the development of caspase inhibitors, antiviral agents, and novel biocides.[1]

Low reaction yields in this synthesis are typically caused by three specific failure points in the Disulfide Route (the industry standard for nitro-derivatives):

-

Hydrolysis of the Sulfenyl Chloride Intermediate: The electrophilic -SCl species is highly moisture-sensitive.[1]

-

Incomplete Cyclization: Competitive formation of the acyclic amide rather than the closed isothiazolone ring.[1]

-

Thermal Degradation: The nitro group destabilizes the ring at high temperatures (>80°C) during the final workup.[1]

This guide provides a diagnostic matrix, a corrected protocol, and a troubleshooting flowchart to recover your yield.

Part 1: Diagnostic Matrix (Yield & Purity)

Compare your current experimental symptoms with this matrix to identify the root cause.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Sticky/Tar-like Product | Polymerization of Sulfenyl Chloride | The intermediate 2-(chlorocarbonyl)-nitrobenzenesulfenyl chloride is unstable.[1] If left too long or heated >50°C before ammonolysis, it polymerizes.[1] | Action: Proceed to ammonolysis immediately after chlorination. Do not store the intermediate. |

| Low Yield (<40%) | Hydrolysis of -SCl | Moisture ingress converts the sulfenyl chloride (-SCl) back to the disulfide or sulfinic acid, preventing cyclization.[1] | Action: Use anhydrous toluene/DCM.[1] Dry glassware at 120°C. Install a CaCl₂ drying tube.[1] |